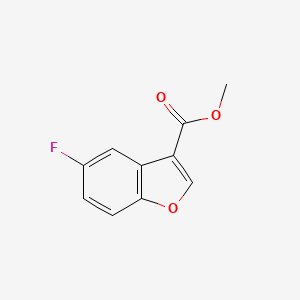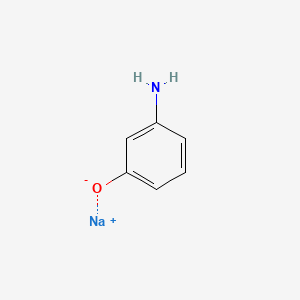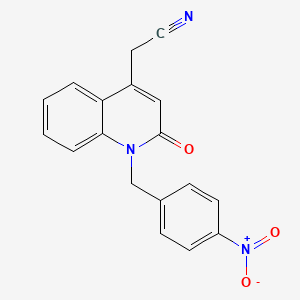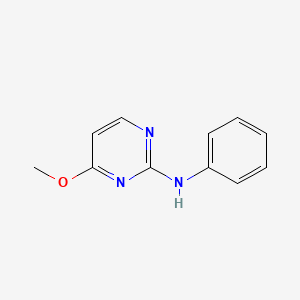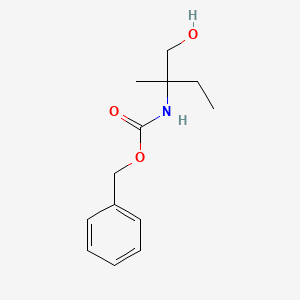
Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-hydroxy-2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzyl (1-oxo-2-methylbutan-2-yl)carbamate.
Reduction: Formation of benzyl (1-hydroxy-2-methylbutan-2-yl)amine.
Substitution: Formation of various substituted benzyl carbamates.
Scientific Research Applications
Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The hydroxyl and carbamate groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the hydroxyl and methyl groups present in Benzyl (1-hydroxy-2-methylbutan-2-yl)carbamate.
1-Hydroxy-2-methylbutan-2-yl carbamate: Lacks the benzyl group.
Benzyl (1-hydroxy-2-methylbutan-2-yl)amine: Lacks the carbamate group.
Uniqueness
This compound is unique due to the presence of both the benzyl and carbamate groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
benzyl N-(1-hydroxy-2-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-3-13(2,10-15)14-12(16)17-9-11-7-5-4-6-8-11/h4-8,15H,3,9-10H2,1-2H3,(H,14,16) |
InChI Key |
PGWHBWVQLZLATB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)-](/img/structure/B8685728.png)
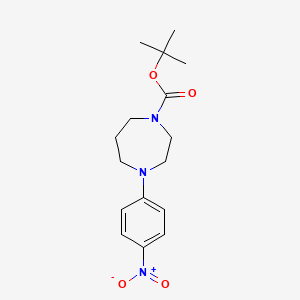
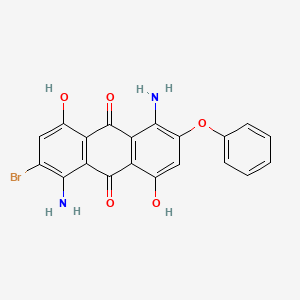
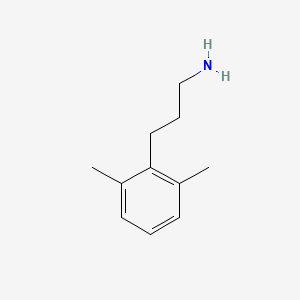
![N-[4-(Trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8685754.png)

